3-乙氧基-2,4,5-三氟苯甲酸

描述

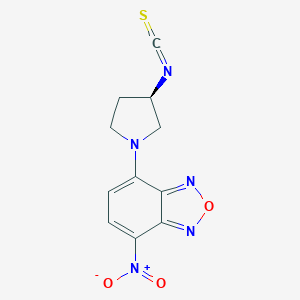

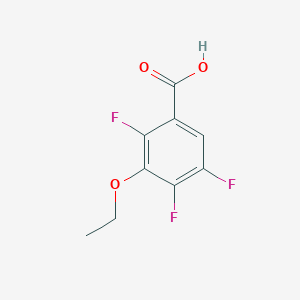

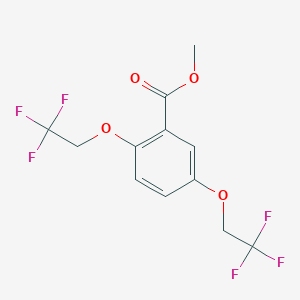

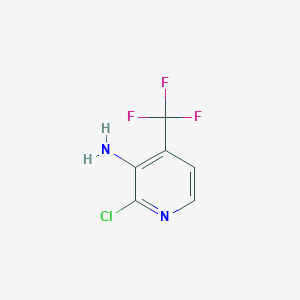

3-Ethoxy-2,4,5-trifluorobenzoic acid is a chemical compound with significant applications in pharmaceuticals and material science. Its synthesis and properties are crucial for its usage in various industrial and scientific fields.

Synthesis Analysis

A continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a related compound, involves Grignard exchange and carboxylation reactions. This efficient synthesis uses a microflow system comprising a T-micromixer, a falling film microreactor, and tube microreactors for the generation of an unstable aryl-Grignard reagent, followed by reaction with gaseous CO2, yielding high purity 2,4,5-trifluorobenzoic acid (Deng et al., 2015).

Molecular Structure Analysis

The molecular vibrations of a similar compound, 3-methoxy-2,4,5-trifluorobenzoic acid (MFBA), were studied using FTIR and FT-Raman spectra, along with DFT-B3LYP calculations. This study helps understand the molecular structure, including NBO analyses and the LUMO-HOMO energy gap, indicating intramolecular charge transfer interactions (Jeyavijayan & Murugan, 2020).

Chemical Reactions and Properties

The synthesis of 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2,4,5-trifluorobenzoic acids, compounds closely related to 3-Ethoxy-2,4,5-trifluorobenzoic acid, provides insight into the compound's reactivity and potential as intermediates in pharmaceutical synthesis (Turner & Suto, 1993).

Physical Properties Analysis

The physical properties, especially the vibrational characteristics, are crucial in understanding the behavior of 3-Ethoxy-2,4,5-trifluorobenzoic acid. The study of MFBA provides insights into these aspects, including optimized structural characteristics and analyses of vibrational frequencies (Jeyavijayan & Murugan, 2020).

Chemical Properties Analysis

The synthesis of various trifluoromethyl heterocycles from ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate illustrates the reactivity and chemical properties of trifluoromethyl groups, which are relevant to the study of 3-Ethoxy-2,4,5-trifluorobenzoic acid (Honey et al., 2012).

科学研究应用

合成和药物应用:2,4,5-三氟苯甲酸是一种密切相关的化合物,是制药工业中一种有价值的合成中间体。一项研究概述了其合成的连续微流过程,这对药物应用至关重要 (邓、沈、赵、颜、张,2015)。

振动、电子和光学性质:研究了 3-甲氧基-2,4,5-三氟苯甲酸(该化合物的变体)的分子振动和结构特征,以了解其光学性质,这可能对材料科学产生影响 (杰亚维加扬和穆鲁根,2020)。

抗菌剂合成中的中间体:2,4,5-三氟苯甲酸基团的变体,如 3-乙烯基和 3-乙炔基,已被用作合成喹诺酮类抗菌剂的中间体 (特纳和苏托,1993)。

化学反应中的质子穿梭:发现另一种变体 3-乙氧基-2-苯基苯甲酸在吲哚的芳基化中作为质子穿梭非常有效,显示了其在精细化学合成中的效用 (皮、卢、刘、卢、肖、傅、吉蒙德,2018)。

抗寄生虫药物合成中的前体:关于合成单取代和二取代 2,4,5-三氟苯甲酸合成子的研究表明它们作为抗寄生虫氟喹诺酮类药物前体的重要性 (安凯廷、格雷纳和维尔林,2005)。

金属配合物的形成:某些具有多氟烷基的苯甲酸已被证明可以作为配体,形成镍(ii)和铜(ii)配合物,表明它们在配位化学中的潜力 (库迪亚科娃、戈里耶娃、伯加特、萨卢丁和斯列普欣,2009)。

安全和危害

未来方向

属性

IUPAC Name |

3-ethoxy-2,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-2-15-8-6(11)4(9(13)14)3-5(10)7(8)12/h3H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAPHOPNZQFBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442773 | |

| Record name | 3-Ethoxy-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-2,4,5-trifluorobenzoic acid | |

CAS RN |

169507-61-3 | |

| Record name | 3-Ethoxy-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)

![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)